

An In-depth Technical Guide to 4-chloro-3-nitro-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl-

Cat. No.: B085737

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-chloro-3-nitro-N-phenylbenzenesulfonamide, supplemented with detailed experimental protocols and a relevant biochemical pathway visualization. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Core Physical and Chemical Properties

4-chloro-3-nitro-N-phenylbenzenesulfonamide is a sulfonamide derivative with the chemical formula $C_{12}H_9ClN_2O_4S$.^{[1][2][3]} Its chemical structure incorporates a benzenesulfonamide core with a chloro and a nitro substituent on one phenyl ring and another phenyl group attached to the sulfonamide nitrogen.

Quantitative Data Summary

While specific experimental data for some physical properties of 4-chloro-3-nitro-N-phenylbenzenesulfonamide are not readily available in the literature, the table below summarizes key known and predicted values. It is important to note the distinction from the related compound, 4-chloro-3-nitrobenzenesulfonamide (CAS 97-09-6), for which more extensive data is published.

Property	Value	Source
CAS Number	137-49-5	[1] [2] [3]
Molecular Formula	C ₁₂ H ₉ ClN ₂ O ₄ S	[1] [2] [3]
Molecular Weight	312.73 g/mol	[1] [2]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
XlogP (Predicted)	2.9	

Experimental Protocols

The following sections detail standardized methodologies for the synthesis of 4-chloro-3-nitro-N-phenylbenzenesulfonamide and the determination of its melting point. These protocols are based on general and established laboratory techniques.

Synthesis of 4-chloro-3-nitro-N-phenylbenzenesulfonamide

This procedure is adapted from general methods for the synthesis of N-aryl sulfonamides from benzenesulfonyl chlorides and aniline.

Materials:

- 4-chloro-3-nitrobenzenesulfonyl chloride
- Aniline
- Pyridine (or another suitable base like triethylamine)
- A suitable solvent (e.g., acetone, tetrahydrofuran)
- Ice bath

- Standard laboratory glassware
- Stirring apparatus
- Extraction and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

- In a reaction flask, dissolve aniline (1.0 equivalent) in the chosen solvent under an inert atmosphere.
- Cool the solution in an ice bath.
- Slowly add pyridine (1.2 equivalents) to the stirred solution.
- In a separate container, dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 equivalent) in the same solvent.
- Add the 4-chloro-3-nitrobenzenesulfonyl chloride solution dropwise to the cooled aniline solution.
- Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours, monitoring the reaction's progress using thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched by the addition of water.
- The product is extracted into an organic solvent, such as ethyl acetate.
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield pure 4-chloro-3-nitro-N-phenylbenzenesulfonamide.

Determination of Melting Point

This protocol describes the capillary method for determining the melting point of a crystalline solid, a key indicator of purity.[1][4][5]

Materials:

- Purified 4-chloro-3-nitro-N-phenylbenzenesulfonamide (finely powdered and dry)
- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle

Procedure:

- Ensure the sample of 4-chloro-3-nitro-N-phenylbenzenesulfonamide is completely dry and finely powdered.[5] If necessary, grind the crystals using a mortar and pestle.
- Pack a small amount of the powdered sample into a capillary tube to a height of approximately 2-3 mm.[1] This is achieved by tapping the open end of the capillary into the powder and then tapping the sealed end on a hard surface to compact the sample at the bottom.
- Place the capillary tube into the heating block of the melting point apparatus.
- For an initial, rapid determination, heat the sample at a rate of 10-20°C per minute to get an approximate melting range.
- Allow the apparatus to cool.
- Prepare a new capillary with the sample and place it in the apparatus.
- Heat the sample again, but this time, as the temperature approaches the approximate melting point, reduce the heating rate to 1-2°C per minute.
- Record the temperature at which the first signs of melting are observed (the solid begins to turn to liquid).

- Record the temperature at which the entire sample has completely melted.
- The melting point is reported as the range between these two temperatures. A narrow melting range (0.5-1°C) is indicative of a pure compound.

Signaling Pathway Involvement

A derivative of 4-chloro-3-nitro-N-phenylbenzenesulfonamide, [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM), has been shown to mitigate psoriasisiform lesions by inhibiting the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor- κ B (NF- κ B), and Activator Protein-1 (AP-1) signaling pathways. This highlights a potential area of therapeutic application for compounds with this chemical scaffold.

[Click to download full resolution via product page](#)

Caption: Inhibition of MAPK and NF-κB pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determination of Melting Point [wiredchemist.com]
- 2. scbt.com [scbt.com]
- 3. pschemicals.com [pschemicals.com]
- 4. Determination of Melting Point [unacademy.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-chloro-3-nitro-N-phenylbenzenesulfonamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085737#4-chloro-3-nitro-n-phenylbenzenesulfonamide-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com